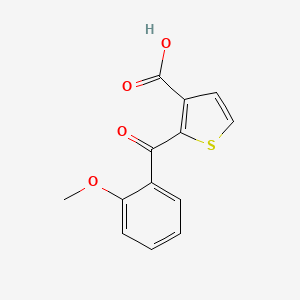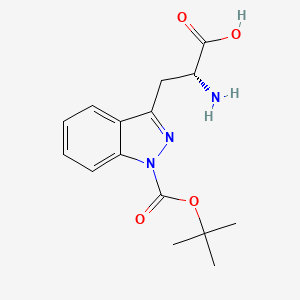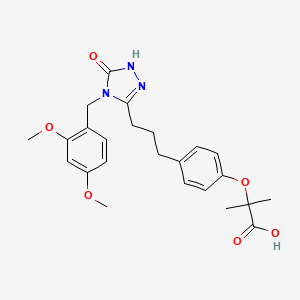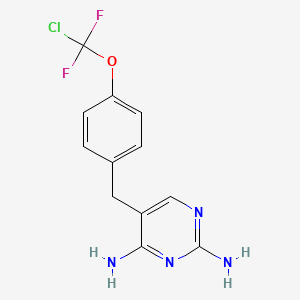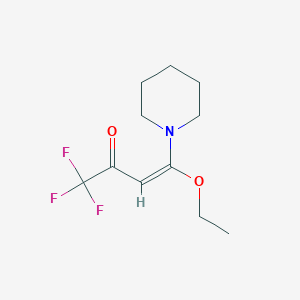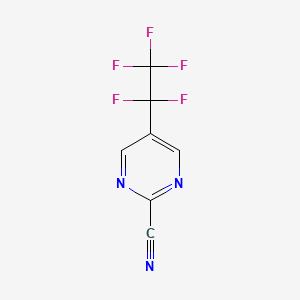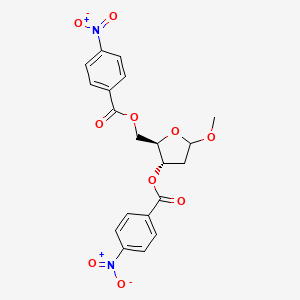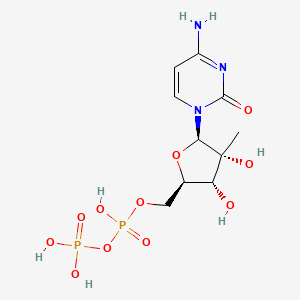
2'-C-Methylcytidine 5'-(trihydrogen diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-C-Methylcytidine 5'-(trihydrogen diphosphate) is a modified nucleoside analog where a methyl group is attached to the 2' carbon of cytidine, and a trihydrogen diphosphate group is attached to the 5' position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2'-C-Methylcytidine 5'-(trihydrogen diphosphate) typically involves the following steps:
Starting Material: Cytidine is used as the starting material.
Methylation: The cytidine undergoes methylation at the 2' carbon position using a methylating agent such as methyl iodide.
Phosphorylation: The methylated cytidine is then phosphorylated to introduce the trihydrogen diphosphate group. This can be achieved using phosphorylating agents like phosphorus oxychloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the cytidine ring, often involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound, such as hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Substituted derivatives where different atoms or groups have replaced the original functional groups.
Aplicaciones Científicas De Investigación
2'-C-Methylcytidine 5'-(trihydrogen diphosphate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in molecular biology research to study the effects of modified nucleosides on cellular processes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of diagnostic tools and as a component in various biotechnological applications.
Mecanismo De Acción
The mechanism by which 2'-C-Methylcytidine 5'-(trihydrogen diphosphate) exerts its effects involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound may act as a chain terminator in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include nucleotide synthesis pathways and enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Cytidine
5-Methylcytidine
Cytidine diphosphate (CDP)
2'-Deoxycytidine
5-Methyldeoxycytidine
This compound's unique structure and properties make it a valuable tool in various scientific and medical research applications. Its ability to interfere with nucleic acid synthesis and cellular processes highlights its potential as a therapeutic agent and research tool.
Propiedades
Fórmula molecular |
C10H17N3O11P2 |
|---|---|
Peso molecular |
417.20 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c1-10(16)7(14)5(4-22-26(20,21)24-25(17,18)19)23-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
WQOXYNAYERFSRO-VPCXQMTMSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


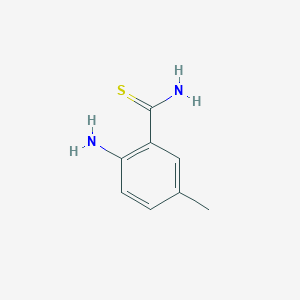
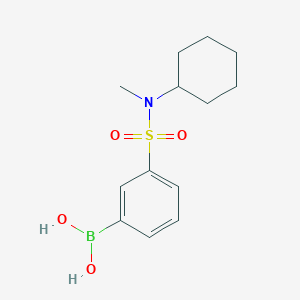
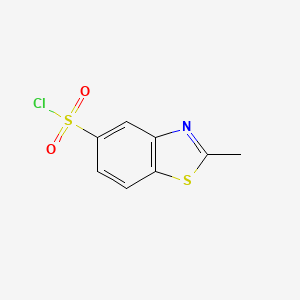
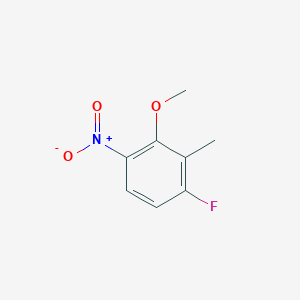
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
